molecular formula C12H13ClO2 B14355476 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane CAS No. 91324-60-6

4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane

Cat. No.: B14355476
CAS No.: 91324-60-6
M. Wt: 224.68 g/mol
InChI Key: LTJFSXKYSVJBLM-VOTSOKGWSA-N
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Description

4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a chloromethyl group and a phenylethenyl group attached to a dioxolane ring. Dioxolanes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis.

Preparation Methods

The synthesis of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethenyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

    Oxidation Reactions: The phenylethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a useful building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The phenylethenyl group can participate in oxidation and reduction reactions, further modifying the compound’s structure and reactivity.

Comparison with Similar Compounds

4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be compared with other similar compounds, such as:

    4-(Chloromethyl)-1,3-dioxolane: Lacks the phenylethenyl group, resulting in different reactivity and applications.

    2-(2-Phenylethenyl)-1,3-dioxolane: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.

    4-(Bromomethyl)-2-(2-phenylethenyl)-1,3-dioxolane: The bromomethyl group can undergo similar reactions as the chloromethyl group but with different reactivity and selectivity.

The uniqueness of this compound lies in its combination of the chloromethyl and phenylethenyl groups, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

91324-60-6

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

4-(chloromethyl)-2-[(E)-2-phenylethenyl]-1,3-dioxolane

InChI

InChI=1S/C12H13ClO2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2/b7-6+

InChI Key

LTJFSXKYSVJBLM-VOTSOKGWSA-N

Isomeric SMILES

C1C(OC(O1)/C=C/C2=CC=CC=C2)CCl

Canonical SMILES

C1C(OC(O1)C=CC2=CC=CC=C2)CCl

Origin of Product

United States

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